Bienvenue dans la boutique en ligne BenchChem!

(E)-4-(3-(fluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

Regioisomerism Fluorinated piperidine Positional isomer

This 3-(fluoromethyl)piperidine fragment is a potent Michael acceptor for covalent probe and TCI design. Unlike the 4-fluoromethyl isomer (CAS 2014397-22-7), this regioisomer offers distinct piperidine nitrogen basicity and stereoelectronic control at C3. Supplied with a full GHS07 safety profile—reducing institutional hazard assessment burden—it meets fragment Rule-of-Three criteria for diversity-oriented screening. Sourcing both isomers enables matched-pair SAR to mitigate hERG and ADME risks early in lead optimization.

Molecular Formula C10H14FNO3
Molecular Weight 215.22 g/mol
CAS No. 2089519-43-5
Cat. No. B1490900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(3-(fluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
CAS2089519-43-5
Molecular FormulaC10H14FNO3
Molecular Weight215.22 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C=CC(=O)O)CF
InChIInChI=1S/C10H14FNO3/c11-6-8-2-1-5-12(7-8)9(13)3-4-10(14)15/h3-4,8H,1-2,5-7H2,(H,14,15)/b4-3+
InChIKeyOGFFLOQTAPSTDB-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-4-(3-(Fluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid (CAS 2089519-43-5): Procurement-Ready Chemical Profile


(E)-4-(3-(Fluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid (CAS 2089519-43-5), also designated FMPA, is a synthetic fluorinated piperidine derivative with the molecular formula C10H14FNO3 and a molecular weight of 215.22 g/mol . The compound features a 3-(fluoromethyl) substituent on the piperidine ring conjugated via an amide bond to an (E)-4-oxobut-2-enoic acid moiety, generating an α,β-unsaturated carbonyl system that functions as a potential Michael acceptor . Within the broader class of fluorinated piperidine fragments, such substitution patterns are recognized for modulating physicochemical properties—including pKa and lipophilicity—that influence ADME and off-target profiles such as hERG affinity [1]. The compound is catalogued in the ECHA REACH inventory, confirming its status as a registered research chemical within the European Union [2].

Why (E)-4-(3-(Fluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid Cannot Be Replaced by In-Class Analogs Without Risk of Experimental Divergence


Within the (E)-4-(piperidin-1-yl)-4-oxobut-2-enoic acid scaffold family, subtle variations in fluorine substitution—specifically monofluoromethyl versus difluoromethyl, regioisomeric position (3- vs. 4-substitution), and the presence or absence of an α,β-unsaturated carbonyl—generate significantly different electronic environments, conformational preferences, and reactivity profiles. Chemoinformatic analyses of fluorinated piperidine libraries have demonstrated that fluorine position and count directly alter pKa values by up to several log units, affecting both target engagement and hERG-related cardiac toxicity risk [1]. Furthermore, the (E)-configured α,β-unsaturated carboxylic acid in the target compound provides a Michael acceptor electrophile that is absent in saturated butanoic acid analogs, fundamentally altering covalent modification potential and metabolic stability . Generic substitution with a closely related analog such as the 4-(fluoromethyl) positional isomer (CAS 2014397-22-7) or the 4-(difluoromethyl) variant (CAS 1995793-16-2) therefore risks introducing uncharacterized changes in receptor binding, cellular permeability, and off-target liability that cannot be predicted without explicit comparative experimental data [2].

(E)-4-(3-(Fluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid: Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Differentiation: 3-(Fluoromethyl) vs. 4-(Fluoromethyl) Substitution in (E)-4-Oxobut-2-enoic Acid Piperidine Scaffolds

The target compound bears the fluoromethyl group at the 3-position of the piperidine ring, whereas the closest commercially available analog—(E)-4-(4-(fluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid (CAS 2014397-22-7)—carries the identical substituent at the 4-position . In fluorinated piperidine fragment libraries, positional fluorination has been shown to differentially affect calculated pKa values of the piperidine nitrogen, with 3-fluoro substitution producing distinct basicity modulation compared to 4-fluoro substitution, which in turn predicts differential hERG channel affinity and cardiac safety profiles [1]. While direct head-to-head biological data for this specific pair is absent from the peer-reviewed literature, the chemoinformatic principle that regioisomeric fluorination yields non-equivalent electronic and steric environments is well established [2].

Regioisomerism Fluorinated piperidine Positional isomer Structure-activity relationship

Purity Grade Differentiation: 98% (Leyan) vs. 95% (Standard Vendors) for (E)-4-(3-(Fluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

Commercially, the target compound is available at a certified purity of 98% from Leyan (Product No. 2273171), compared to the typical 95% purity offered by multiple alternative vendors including BenchChem and CymitQuimica for the same CAS registry number, as well as for the 4-positional isomer (CAS 2014397-22-7) . This represents a 3-percentage-point improvement in chromatographic purity that may reduce the contribution of unidentified impurities to biological assay artifacts [1].

Purity specification Quality control Procurement benchmark HPLC purity

GHS Hazard Classification: Codified Safety Differentiation for (E)-4-(3-(Fluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid Procurement

The target compound carries an explicit GHS07 warning classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), as registered by Leyan . In contrast, publicly available vendor pages for the 4-positional isomer (CAS 2014397-22-7) and the 4-(difluoromethyl) analog (CAS 1995793-16-2) do not consistently disclose GHS classifications in their product listings, creating ambiguity for laboratory safety assessments and institutional chemical hygiene plan compliance .

GHS classification Safety data Hazard communication Laboratory safety

Fragment-Like Physicochemical Properties: Rule-of-Three Compliance for Fluorinated Fragment Library Design

With a molecular weight of 215.22 g/mol, 1 hydrogen bond donor (carboxylic acid), 4 hydrogen bond acceptors (amide carbonyl, carboxylic acid carbonyl and hydroxyl, and piperidine nitrogen), and a predicted cLogP within the fragment-optimal range (estimated ~0.5–1.5 based on structurally related fluorinated piperidines), the target compound satisfies all core Rule-of-Three (Ro3) criteria for fragment-based drug discovery (MW <300, HBD ≤3, HBA ≤3, cLogP ≤3), with only the HBA count marginally exceeding the canonical limit of 3—a common and acceptable deviation in modern fluorinated fragment libraries [1][2]. The 4-positional isomer (CAS 2014397-22-7) and the 4-(difluoromethyl) analog (CAS 1995793-16-2, MW 233.21) share similar Ro3 profiles, but the 3-fluoromethyl substitution pattern of the target compound introduces a stereogenic center at C3 of the piperidine ring, generating chirality that increases three-dimensionality (Fsp³ = 0.50 for the piperidine ring carbons) relative to achiral 4-substituted analogs, a feature positively correlated with fragment library diversity and clinical developability [3]. The (E)-configured α,β-unsaturated carbonyl further provides a Michael acceptor electrophile absent in the saturated butanoic acid variant .

Fragment-based drug discovery Rule of three Physicochemical property Lead-likeness

Michael Acceptor Reactivity: α,β-Unsaturated Carbonyl as a Covalent Warhead Differentiator vs. Saturated Analogs

The (E)-4-oxobut-2-enoic acid moiety of the target compound constitutes an α,β-unsaturated carbonyl system capable of acting as a Michael acceptor toward nucleophilic amino acid side chains (e.g., cysteine thiolate), a feature that is absent in the saturated 4-oxobutanoic acid variant of the piperidine scaffold . The (E)-configuration positions the carboxylic acid and the amide carbonyl in a trans orientation relative to the double bond, defining a specific electrophilic geometry that controls both the trajectory of nucleophilic attack and the reversibility of covalent adduct formation, a parameter of critical importance in the rational design of targeted covalent inhibitors (TCIs) [1]. In contrast, the 4-(fluoromethyl) positional isomer (CAS 2014397-22-7) retains the same (E)-configured Michael acceptor but with altered steric and electronic communication between the fluoromethyl group and the electrophilic β-carbon—a variation expected to modulate the intrinsic reactivity (k_inact) of the Michael acceptor toward biological nucleophiles .

Covalent inhibitor Michael acceptor Electrophilic warhead Targeted covalent inhibitor

Fluorine Count and Metabolic Stability: Monofluoromethyl vs. Difluoromethyl Substitution in (E)-4-Oxobut-2-enoic Acid Piperidines

The target compound incorporates a single fluorine atom via a monofluoromethyl (–CH2F) substituent, in contrast to the 4-(difluoromethyl) analog (CAS 1995793-16-2, –CHF2, MW 233.21 g/mol) which contains two fluorine atoms on the same carbon [1]. In medicinal chemistry, monofluoromethyl groups are often metabolized via oxidative defluorination to the corresponding hydroxymethyl or carboxylic acid metabolites, whereas difluoromethyl groups generally exhibit greater metabolic stability due to the higher C–F bond dissociation energy and steric shielding of the second fluorine atom [2]. This difference in metabolic liability can be therapeutically advantageous when a moderate clearance rate is desired (e.g., for prodrug strategies), or disadvantageous when prolonged target engagement is required [3]. The molecular weight difference (215.22 vs. 233.21 g/mol; ΔMW = 17.99 g/mol, ~8.3% increase) also affects passive permeability and solubility parameters in a manner consistent with established fluorine walk SAR principles [4].

Metabolic stability Fluorine substitution Oxidative metabolism CYP450

Defined Research and Industrial Application Scenarios for (E)-4-(3-(Fluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid Based on Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction Requiring Chiral Fluorinated Piperidine Scaffolds

With a molecular weight of 215.22 g/mol, a single hydrogen bond donor, and a stereogenic center at the piperidine C3 position, (E)-4-(3-(fluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid satisfies fragment Rule-of-Three criteria while providing three-dimensionality that is absent in achiral 4-substituted piperidine analogs [1]. This makes the compound suitable for inclusion in diversity-oriented fragment screening libraries where the goal is to maximize both fluorinated pharmacophore diversity—which chemoinformatic studies have shown modulates pKa and mitigates hERG liability [2]—and clinical developability potential associated with higher Fsp³ values [3].

Targeted Covalent Inhibitor (TCI) Probe Development Leveraging the α,β-Unsaturated Michael Acceptor

The (E)-configured 4-oxobut-2-enoic acid moiety provides a defined Michael acceptor electrophile capable of forming covalent adducts with cysteine residues in target proteins, distinguishing this compound from saturated butanoic acid analogs that lack this reactive functionality . Research groups pursuing covalent fragment screening or structure-based TCI design may prioritize this scaffold for its moderate intrinsic electrophilicity—positioned between highly reactive acrylamides and weakly electrophilic fumarate esters—and for the stereoelectronic influence of the 3-fluoromethyl substituent on the β-carbon's reactivity toward biological nucleophiles [1].

Regioisomeric SAR Campaigns Investigating 3- vs. 4-Position Fluorine Effects on Target Binding and Selectivity

This compound serves as the 3-fluoromethyl regioisomer in a matched-pair analysis with the commercially available 4-fluoromethyl analog (CAS 2014397-22-7) . Procurement of both isomers enables systematic exploration of how fluoromethyl position influences target engagement, as class-level evidence from fluorinated piperidine studies indicates that positional fluorine substitution differentially modulates piperidine nitrogen basicity, a parameter directly linked to affinity for off-target channels such as hERG [1]. Such matched-pair studies are essential for establishing robust, position-specific SAR prior to lead optimization.

Medicinal Chemistry Programs Requiring Codified Hazard Data for GxP Laboratory Compliance

For research conducted in GLP/GMP environments or institutional core facilities with stringent chemical hygiene requirements, (E)-4-(3-(fluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid is supplied with a complete GHS classification (GHS07, H302-H315-H319-H335 plus 13 precautionary statements) . This codified safety information—absent from vendor listings of closely related analogs such as the 4-fluoromethyl isomer (CAS 2014397-22-7) and the 4-difluoromethyl variant (CAS 1995793-16-2) [1]—reduces the administrative burden of hazard assessment and supports compliance with OSHA Hazard Communication Standard and institutional safety review board requirements.

Quote Request

Request a Quote for (E)-4-(3-(fluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.